molecular formula C6H6Cl2Si B7724525 Dichloro(phenyl)silane

Dichloro(phenyl)silane

Cat. No. B7724525
M. Wt: 177.10 g/mol
InChI Key: VIRVTHOOZABTPR-UHFFFAOYSA-N
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Patent
US04063911

Procedure details

(γ-Cyanopropyl) phenyldichlorosilane was prepared by adding 67.1 grams (1.0 moles) of allylcyanide slowly to 177.1 grams (1.0 moles) of phenyldichlorosilane containing 10-4 moles of platinum as chloroplatinic acid at a temperature of 130° - 135° C. in a three-necked flask. After completion of the addition, the reaction mixture was heated at 120° C. for 16 hours. The pure (γ-cyanopropyl) phenyldichlorosilane was isolated by fractional distillation (b.p. 132° C./0.7 mm).
Quantity
67.1 g
Type
reactant
Reaction Step One
Quantity
177.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]#[N:5])[CH:2]=[CH2:3].[C:6]1([SiH:12]([Cl:14])[Cl:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>[Pt].[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[C:4]([CH2:1][CH2:2][CH2:3][Si:12]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([Cl:14])[Cl:13])#[N:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
67.1 g
Type
reactant
Smiles
C(C=C)C#N
Name
Quantity
177.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(γ-Cyanopropyl) phenyldichlorosilane was prepared
ADDITION
Type
ADDITION
Details
After completion of the addition

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCC[Si](Cl)(Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.